ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Description
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a sulfonamide derivative characterized by:
- A sulfonylamino group attached to a 2,5-dimethoxyphenyl ring, which introduces electron-donating methoxy substituents.
- A 4-methylphenyl group on the propanoate ester backbone, enhancing lipophilicity and steric bulk.
- An ethyl ester moiety, influencing solubility and metabolic stability.
Its synthesis typically involves multi-step reactions, including sulfonation and coupling techniques under controlled conditions .
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-8-6-14(2)7-9-15)21-28(23,24)19-12-16(25-3)10-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHQONPZDJREDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps:
Formation of the Sulfonamide: The initial step involves the reaction of 2,5-dimethoxyaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to form the final product. Common bases used in this step include potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for the development of antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This inhibition can disrupt essential biochemical pathways in microorganisms, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce receptor-binding potency compared to electron-withdrawing groups (e.g., Cl, F) .
- Halogen placement (para vs. meta/ortho) significantly alters steric and electronic interactions. For example, 3,5-dichloro substitution improves antimicrobial activity by optimizing hydrophobic interactions .
Structural Analogues in Sulfonamide Derivatives
Table 2: Sulfonamide-Based Analogues and Pharmacological Profiles
| Compound Name | Core Structure | Functional Modifications | Activity |
|---|---|---|---|
| Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate | Sulfonamide + 4-methylphenyl | 2,5-diOCH₃, ethyl ester | Potential broad-spectrum activity (theoretical) |
| N-[4-(2,5-dimethoxyphenyl)thiazol-2-yl]-3-(methylsulfonyl)benzamide | Thiazole + sulfonyl | Methylsulfonyl group | High receptor selectivity due to methylsulfonyl’s polarity |
| Methyl (S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate | Propanoate + dimethylamino | Chiral center, dimethylamino | Neuroprotective effects via amine-mediated pathways |
Key Observations :
- Chiral centers in similar compounds (e.g., methyl (S)-3-amino derivatives) highlight the importance of stereochemistry in biological efficacy, a factor yet to be fully explored in the target compound .
Impact of Ester Groups on Physicochemical Properties
Table 3: Ester Group Variations and Solubility/Lipophilicity
| Compound Name | Ester Group | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | Ethyl | 3.2 | 0.15 |
| Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate | Methyl | 2.8 | 0.25 |
| Ethyl 3-(4-fluorophenyl)propanoate | Ethyl | 2.5 | 0.45 |
Key Observations :
- The 4-methylphenyl group in the target compound contributes to higher LogP, which may necessitate formulation adjustments for optimal bioavailability .
Biological Activity
Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects. The presence of methoxy groups on the phenyl ring is significant for enhancing lipophilicity and biological activity.
- NF-κB Pathway Modulation : Research indicates that compounds similar to this compound can activate the NF-κB signaling pathway. This pathway is crucial for regulating immune responses and inflammation. In studies involving human monocytic cell lines (THP-1), certain analogs have shown enhanced release of immunostimulatory cytokines when activated by Toll-like receptor (TLR) agonists .
- Cytotoxicity and Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known for its antibacterial properties, which could be leveraged in developing antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds have revealed that modifications in the phenyl rings significantly influence biological activity. For instance, varying the position and type of substituents on the aromatic rings can enhance potency and selectivity against specific targets .
| Compound | Substituent | Biological Activity |
|---|---|---|
| Compound 1 | 2,5-Dimethoxy | Strong NF-κB activation |
| Compound 2 | 4-Methyl | Moderate cytotoxicity |
| Compound 3 | No substituent | Low activity |
Case Studies
- Immunomodulatory Effects : In a study involving murine models, compounds structurally related to this compound were used as co-adjuvants with TLR-4 agonists. The results demonstrated a significant enhancement in antigen-specific antibody titers compared to controls, indicating potential use in vaccine formulations .
- Anticancer Activity : A series of analogs were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
